molecular formula C8H6ClNO2S B1355495 (2-Cyanophenyl)methanesulfonyl chloride CAS No. 51045-34-2

(2-Cyanophenyl)methanesulfonyl chloride

Cat. No.: B1355495
CAS No.: 51045-34-2
M. Wt: 215.66 g/mol
InChI Key: OJOPRZBXIJOTKB-UHFFFAOYSA-N
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Description

(2-Cyanophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a versatile reagent used in various chemical reactions and has applications in different fields of scientific research. The compound is known for its reactivity and ability to introduce sulfonyl chloride groups into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Cyanophenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (2-cyanophenyl)methanesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (2-cyanophenyl)methanesulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to (2-cyanophenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert this compound to sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(2-Cyanophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Cyanophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is introduced into target molecules, leading to the formation of sulfonamide, sulfonate, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyanophenyl)methanesulfonyl chloride
  • (2-Nitrophenyl)methanesulfonyl chloride
  • (2-Methylphenyl)methanesulfonyl chloride

Uniqueness

(2-Cyanophenyl)methanesulfonyl chloride is unique due to the presence of the cyano group at the ortho position, which can influence the reactivity and properties of the compound. The cyano group can participate in additional interactions and reactions, making this compound a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

(2-cyanophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPRZBXIJOTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558375
Record name (2-Cyanophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51045-34-2
Record name (2-Cyanophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Cyanophenyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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